Lonomycin B
Description
Structure
2D Structure
Properties
CAS No. |
68567-60-2 |
|---|---|
Molecular Formula |
C44H76O14 |
Molecular Weight |
829.1 g/mol |
IUPAC Name |
(2S)-2-[(2S,3R,4S,5R,6S)-2-hydroxy-6-[(1S)-1-[(2S,5R,7S,8R,9S)-2-[(2R,5S)-5-[(2R,3S,4R,5R)-5-[(2S,3S,4S,5R,6S)-6-hydroxy-4-methoxy-3,5,6-trimethyloxan-2-yl]-4-methoxy-3-methyloxolan-2-yl]-5-methyloxolan-2-yl]-7-methoxy-2,8-dimethyl-1,10-dioxaspiro[4.5]decan-9-yl]ethyl]-4-methoxy-3,5-dimethyloxan-2-yl]propanoic acid |
InChI |
InChI=1S/C44H76O14/c1-21-29(49-12)20-43(56-31(21)22(2)32-23(3)34(51-14)27(7)44(48,57-32)28(8)39(45)46)19-18-40(9,58-43)30-16-17-41(10,54-30)38-25(5)35(52-15)37(53-38)36-24(4)33(50-13)26(6)42(11,47)55-36/h21-38,47-48H,16-20H2,1-15H3,(H,45,46)/t21-,22-,23+,24+,25+,26-,27-,28-,29+,30-,31+,32-,33+,34+,35-,36+,37-,38-,40+,41+,42+,43-,44+/m1/s1 |
InChI Key |
BKZOUCVNTCLNFF-SQGGLTFESA-N |
SMILES |
CC1C(CC2(CCC(O2)(C)C3CCC(O3)(C)C4C(C(C(O4)C5C(C(C(C(O5)(C)O)C)OC)C)OC)C)OC1C(C)C6C(C(C(C(O6)(C(C)C(=O)O)O)C)OC)C)OC |
Isomeric SMILES |
C[C@@H]1[C@H](C[C@]2(CC[C@@](O2)(C)[C@H]3CC[C@@](O3)(C)[C@H]4[C@H]([C@H]([C@@H](O4)[C@@H]5[C@H]([C@@H]([C@H]([C@@](O5)(C)O)C)OC)C)OC)C)O[C@@H]1[C@@H](C)[C@@H]6[C@@H]([C@@H]([C@H]([C@](O6)([C@H](C)C(=O)O)O)C)OC)C)OC |
Canonical SMILES |
CC1C(CC2(CCC(O2)(C)C3CCC(O3)(C)C4C(C(C(O4)C5C(C(C(C(O5)(C)O)C)OC)C)OC)C)OC1C(C)C6C(C(C(C(O6)(C(C)C(=O)O)O)C)OC)C)OC |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
A 218 DE-3936 emericid lonomycin lonomycin A lonomycin B lonomycin, monosodium salt SQ 12,525 |
Origin of Product |
United States |
Advanced Structural Elucidation and Stereochemical Analysis
Spectroscopic Methodologies for Lonomycin (B1226386) B Structure Determination
The structural determination of Lonomycin B, often studied in conjunction with its closely related congeners Lonomycin A and C, has been significantly advanced through the application of various spectroscopic techniques. nih.gov NMR and MS provide complementary information crucial for the comprehensive analysis of complex natural products like this compound. numberanalytics.comutoronto.ca
Nuclear Magnetic Resonance (NMR) Spectroscopy Applications
NMR spectroscopy is a powerful, non-destructive technique that provides detailed information about the molecular structure, including the connectivity of atoms and stereochemistry. numberanalytics.commsu.edu Its application to this compound has involved various one- and two-dimensional experiments to assign resonances and understand the molecular framework. analis.com.my
Carbon-13 NMR spectroscopy has been a key technique in the structural elucidation of this compound. clockss.orgjst.go.jp Analysis of the 13C NMR spectrum provides information about the carbon skeleton and the electronic environment of each carbon atom. The complete assignment of carbon resonances for polyether antibiotics like Lonomycin A and mutalomycin, structurally related to this compound, has been achieved using a combination of techniques including biosynthetic labeling, selective proton decoupling, and comparison with related compounds. jst.go.jp
Studies comparing the 13C NMR spectra of Lonomycins A, B, and C in CDCl3 have revealed key differences, particularly around the C3 hemiketal carbon, which are indicative of structural variations or stereochemical relationships between these congeners. clockss.org For instance, specific carbon signals show notable shifts between Lonomycin A and B. The signal for C2, observed at 46.0 ppm in Lonomycin A, is shifted downfield by 6.0 ppm in this compound. Similarly, the absorption of C4 at 35.11 ppm in Lonomycin A undergoes a downfield shift of 3.0 ppm in this compound. A methyl resonance, assigned as CH3(C2), appears at 11.1 ppm in Lonomycin A but is replaced by a methyl peak at 14.9 ppm in this compound. Another methyl signal, CH3(C11), shifts from 11.6 ppm in Lonomycin A to 12.7 ppm in this compound. clockss.org These observed differences in chemical shifts provide crucial insights into the structural relationship, specifically suggesting interconversion through inversion at a ketal or hemiketal function, as implied by identical mass spectra and facile conversion of B to A in organic solvents. nih.govclockss.org
| Carbon Position | Chemical Shift (Lonomycin A, ppm) | Chemical Shift (this compound, ppm) | Chemical Shift Difference (B - A, ppm) |
|---|---|---|---|
| C2 | 46.0 | 52.0 (estimated) | +6.0 |
| C4 | 35.11 | 38.11 (estimated) | +3.0 |
| CH3(C2) | 11.1 | 14.9 | +3.8 |
| CH3(C11) | 11.6 | 12.7 | +1.1 |
Note: Chemical shifts for this compound are estimated based on the reported differences from Lonomycin A. clockss.org
Proton NMR spectroscopy provides information on the hydrogen atoms within the molecule, including their chemical environments and coupling interactions. numberanalytics.com 1H NMR studies of lonomycin have been reported, and selective proton decoupling techniques have been extensively applied to simplify complex spectra and facilitate assignments. clockss.org
Selective proton decoupling involves irradiating a specific proton signal, causing the splitting pattern of coupled protons to collapse into a singlet. libretexts.org This allows for the identification of coupled spin systems and thus the connectivity of protons and the carbons to which they are attached. For Lonomycin A, precise selective proton decoupling has been used to assign methyl and methine resonances. clockss.org Selective proton decoupling of emericid (identical to Lonomycin A) at 62.9 MHz also yielded similar results, although some methylene (B1212753) and methoxy (B1213986) signals remained unassigned. clockss.org By taking advantage of better signal separation at higher magnetic fields, more complete analysis of 1H signals for lonomycin and other polyether antibiotics has been achieved, enabling resonance assignments through selective proton decoupling experiments. clockss.org This technique allowed for the unambiguous identification of carbons appended to assigned protons. clockss.org
Assigning the complex NMR spectra of large and conformationally flexible molecules like polyether antibiotics can be challenging due to signal overlap and intricate coupling patterns. numberanalytics.com Advanced simulation techniques play a role in overcoming these difficulties by allowing researchers to predict spectra based on proposed structures and compare them to experimental data.
While specific details on the application of advanced simulation techniques directly to this compound are limited in the provided context, it is noted that advanced assignments for emericid (Lonomycin A) were reported using a new simulation technique. clockss.org The use of NMR simulation software and methods for complex spin systems is a recognized approach in structural elucidation. kuleuven.bensf.govreadthedocs.io These techniques can aid in verifying assignments, determining coupling constants, and exploring conformational possibilities that are consistent with experimental observations.
It is well-established that NMR chemical shifts can be influenced by various factors, including the solvent, concentration, and temperature. clockss.orgsigmaaldrich.compitt.eduthieme-connect.de These dependencies are particularly important to consider when comparing experimental NMR data with literature values or when conducting structural studies.
For polyether antibiotics, including lonomycin, 13C chemical shifts are known to be somewhat dependent on sample concentration, temperature, and solvents. clockss.org Even small amounts of water in deuterated solvents like CDCl3 can affect 13C chemical shifts. clockss.org Different solvents can significantly affect chemical shifts due to variations in solvent magnetic permeability, changes in electron cloud density of the solute molecules, magnetic anisotropic effects, and the formation of hydrogen bonds between solvent and solute. thieme-connect.de Concentration can also influence chemical shifts, primarily through changes in solution viscosity, ion pairing, or aggregation states. thieme-connect.de Researchers take these factors into account to ensure the accuracy and reproducibility of NMR data used for structural elucidation.
Mass Spectrometry (MS) for Molecular Connectivity Analysis
Mass spectrometry provides information about the molecular weight of a compound and, through fragmentation analysis, insights into its structural subunits and connectivity. utoronto.cawikipedia.org The fragmentation patterns observed in a mass spectrum can be characteristic of specific functional groups and linkages within the molecule. libretexts.orgaaup.edu
In the case of this compound, mass spectrometry has been used to establish its relationship with Lonomycin A. The identical mass spectra of the methyl esters of Lonomycin A and B provided strong evidence that this compound is a stereoisomer of Lonomycin A. nih.gov This finding, coupled with the observation of facile interconversion between the two compounds in organic solvents, suggested that the difference lies in the stereochemistry at a specific center, likely a ketal or hemiketal function. nih.govclockss.org While the provided information primarily highlights the use of MS for comparing this compound to its congeners and inferring stereoisomerism, mass spectrometry, particularly tandem MS, can provide detailed fragmentation data that helps piece together the molecular connectivity by analyzing the masses of fragment ions. nih.gov
X-ray Crystallography for Three-Dimensional Conformation
X-ray crystallography is a powerful technique for determining the atomic and molecular structure of crystalline compounds, providing a three-dimensional picture of electron density and atomic positions. wikipedia.orgsci-hub.se This method has been instrumental in establishing the crystal and molecular structure of lonomycin, specifically its thallium salt. rsc.orgrsc.org The crystal structure of the thallium salt of lonomycin was determined by three-dimensional X-ray analysis using the heavy-atom method from diffractometer data. rsc.orgrsc.org
The crystal structure revealed that the lonomycin molecule contains six ring systems. Three of these are five-membered rings with an envelope conformation, while the other three are six-membered rings adopting a chair conformation. rsc.orgrsc.org The molecule as a whole assumes a circular conformation, with the thallium ion located within a central cavity. rsc.orgrsc.org This circular conformation is characteristic of ionophorous antibiotics, facilitating the transport of cations across membranes. rsc.org
Specific crystallographic data for the thallium salt of lonomycin include:
Crystal system: Orthorhombic rsc.orgrsc.org
Space group: P2₁2₁2₁ rsc.orgrsc.org
Unit cell dimensions: a = 16.257(2) Å, b = 25.731(4) Å, c = 12.502(2) Å rsc.orgrsc.org
Z (molecules per unit cell): 4 rsc.orgrsc.org
R factor (for 3225 reflections): 0.075 rsc.orgrsc.org
This X-ray analysis provided crucial details about the bond lengths and angles within the molecule, which were found to be as expected. rsc.org It also highlighted the presence of two hemiacetal groups in rings A and F, which adopt a rather unstable axial conformation, and a spiroacetal ring system formed by rings D and E, similar to that found in monensin (B1676710). rsc.org
Synergistic Application of Multiple Spectroscopic Techniques in Structure Elucidation
The structural elucidation of polyether antibiotics like this compound relies heavily on the synergistic application of various spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy. wiley.comresearchgate.netbioinformation.netegyankosh.ac.in
NMR spectroscopy, particularly ¹H and ¹³C NMR, is a fundamental tool for determining the connectivity of atoms and identifying functional groups within a molecule. wiley.comnumberanalytics.commaas.edu.mm For complex molecules like polyether antibiotics, advanced NMR techniques such as 2D NMR experiments (e.g., COSY, HSQC, HMBC) are essential for resolving overlapping signals and establishing through-bond and through-space correlations. numberanalytics.commaas.edu.mmjst.go.jpnih.gov Early studies on lonomycin utilized ¹H NMR spectroscopy at different frequencies (100 and 270 MHz) and selective proton decoupling experiments to aid in signal assignments. jst.go.jpclockss.org ¹³C NMR spectroscopy is also crucial, providing information about the carbon skeleton. numberanalytics.comclockss.org The analysis of ¹³C NMR spectra, including chemical shifts and multiplicities, is vital for structural determination. clockss.org
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, which helps in determining the molecular formula and identifying structural subunits. wiley.combioinformation.netegyankosh.ac.innumberanalytics.commaas.edu.mmnih.gov The identical mass spectra of the methyl esters of lonomycin A and this compound indicated that this compound is a stereoisomer of lonomycin A. nih.gov
The combined analysis of data from these spectroscopic methods allows for a comprehensive understanding of the molecular structure, complementing the three-dimensional information obtained from X-ray crystallography. wiley.comresearchgate.netmdpi.com
Stereochemical Relationships and Absolute Configuration Determination
Stereochemistry, the study of the three-dimensional arrangement of atoms in molecules, is particularly important for complex natural products like this compound, which contain multiple chiral centers. uou.ac.inchemistrysteps.comresearchgate.net
Stereochemical Comparisons with Related Lonomycins (e.g., Lonomycin A)
This compound is described as a stereoisomer of lonomycin A, implying that they share the same molecular formula and connectivity but differ in the spatial arrangement of atoms at one or more chiral centers. nih.gov Comparisons of their spectroscopic data, particularly ¹³C NMR spectra, have been used to understand these stereochemical differences. clockss.org
Analysis of the ¹³C NMR spectra of lonomycin A and B revealed remarkable differences in chemical shifts around the C3 hemiketal carbon. clockss.org Specifically, the C2 signal in lonomycin A was shifted downfield by 6.0 ppm in this compound, the C4 absorption was shifted downfield by 3.0 ppm in B, and a methyl signal at C2 moved from 11.6 ppm in A to 12.7 ppm in B. clockss.org These differences in chemical shifts are attributed to configurational changes, particularly at C3, affecting the γ-effect on adjacent carbons and methyl groups. clockss.org The stereochemical relationship around C3 in lonomycins A and B is a key point of distinction. clockss.org Despite these differences in specific regions, the similarity of chemical shifts for carbons adjacent to the ketal (C13) and hemiketal (C29) functions in both compounds indicates that the remaining part of their structures is identical to that of lonomycin A. clockss.org
Advanced Methodologies for Stereochemical Assignment (e.g., Chiral Selector Mass Spectrometry, Ion Mobility Spectrometry)
Determining the absolute configuration of chiral centers in complex molecules often requires advanced methodologies. While traditional methods like X-ray crystallography (especially with anomalous scattering) and chemical correlation have been used for absolute configuration determination, newer techniques are emerging. purechemistry.orglibretexts.orgthieme-connect.de
Chiral selector mass spectrometry involves the formation of diastereomeric complexes between the analyte and a chiral selector, which can then be separated and detected by mass spectrometry. nih.govresearchgate.net This technique can be applied to determine the enantiomeric ratio and, in some cases, the absolute configuration of chiral compounds. researchgate.net Chiral stationary phases in chromatography, coupled with mass spectrometry, are used to separate stereoisomers. nih.govcopernicus.org
Ion Mobility Spectrometry (IMS) separates ions based on their size, shape, and charge as they travel through a gas-filled tube under an electric field. nih.gov Coupled with mass spectrometry (IM-MS), this technique can provide an additional dimension of separation, allowing for the differentiation of isomers, including some stereoisomers, that may not be resolved by MS alone. nih.gov The combination of chiral selectors with trapped ion mobility spectrometry has been explored for the chiral separation of molecules. nih.gov While specific applications to this compound using these advanced techniques were not detailed in the search results, these methodologies represent the frontier in stereochemical analysis of complex molecules.
Biosynthesis and Genetic Engineering of Lonomycin B
Biosynthetic Pathway Elucidation
Understanding the step-by-step enzymatic reactions and the genetic basis for Lonomycin (B1226386) B production is fundamental to its study.
Lonomycin B, along with Lonomycin C, was isolated as a sodium salt from the fermentation broth of Streptomyces ribosidificus TM-481. nih.govjst.go.jp Streptomyces species are well-known producers of a wide array of polyether ionophores, with approximately 50% of currently known carboxyl ionophores derived from Streptomyces hygroscopicus and Streptomyces albus. nih.gov Streptomyces ribosidificus is listed among the Streptomyces taxa that produce lonomycin. google.comepo.org
The genes responsible for the biosynthesis of polyketides like this compound are typically organized into biosynthetic gene clusters (BGCs) within the producer organism's genome. These clusters encode the necessary enzymes, including polyketide synthases (PKSs), tailoring enzymes, and transport and regulatory proteins. While specific details on the this compound BGC were not extensively found in the search results, research on other polyketides in Streptomyces indicates that their biosynthesis involves complex BGCs. nih.govmdpi.comnih.govrsc.org Analysis of BGCs involves identifying open reading frames (ORFs) that correspond to the various enzymes and proteins involved in the biosynthetic pathway. mdpi.comrsc.org
Polyketide synthases (PKSs) are central to the biosynthesis of polyketides. They function as assembly lines, sequentially adding and modifying small carboxylic acid units to build the growing polyketide chain. nih.govacs.orgwikipedia.org Type I PKSs, commonly found in bacteria like Streptomyces, are large, multi-domain proteins organized into modules. nih.govwikipedia.orgrasmusfrandsen.dk Each module typically contains a set of catalytic domains responsible for one cycle of chain elongation and modification. wikipedia.org The minimal composition of a Type I PKS module includes a ketosynthase (KS) domain, an acyltransferase (AT) domain, and an acyl carrier protein (ACP) domain. wikipedia.orgnih.gov The AT domain selects the building block (e.g., malonyl-CoA or methylmalonyl-CoA), the KS domain catalyzes the condensation reaction, and the ACP domain carries the growing polyketide chain. wikipedia.orgrasmusfrandsen.dknih.gov Additional domains like ketoreductase (KR), dehydratase (DH), and enoyl reductase (ER) can be present within a module, determining the reduction state of the β-keto group. nih.govwikipedia.org The linear arrangement of these modules and domains dictates the structure of the final polyketide product. rasmusfrandsen.dk While the specific PKS modules involved in this compound biosynthesis were not detailed in the search results, its polyether structure suggests the involvement of a modular Type I PKS system, similar to the biosynthesis of other complex polyethers.
Microbial Production Optimization
Optimizing the microbial production of this compound involves enhancing fermentation conditions and potentially manipulating the producing organism to increase yield and reduce unwanted by-products.
Fermentation is the primary method for producing this compound from its microbial source, Streptomyces ribosidificus. nih.govjst.go.jp Research in fermentation optimization for other natural products from actinomycetes, such as loonamycin from Nocardiopsis flavescens and natamycin (B549155) from Streptomyces natalensis, highlights key strategies for yield enhancement. nih.govresearchgate.net These strategies often involve optimizing fermentation conditions, including medium components and physical parameters. nih.govresearchgate.net For instance, optimizing fermentation conditions and medium components significantly increased loonamycin production in Nocardiopsis flavescens. nih.gov Exogenous addition experiments revealed that certain substances, like sea salt and metal ions, could inhibit loonamycin synthesis, indicating the importance of medium composition. nih.gov Transcriptomic analyses can also identify metabolic bottlenecks, such as limitations in precursor supply, which can then be addressed through metabolic engineering to enhance yield. nih.govresearchgate.net Overexpression of genes involved in precursor biosynthesis, like ilvH for branched-chain amino acid metabolism, has been shown to increase the production of polyene antibiotics like natamycin. researchgate.net Elicitors, such as fungal elicitors, have also been explored to enhance antibiotic production in Streptomyces by influencing the fermentation process and altering the strain's physicochemical characteristics. researchgate.net
During microbial fermentation, the formation of by-products can compete for substrates, reduce the yield of the desired product, and complicate downstream purification. nih.gov Methodologies for reducing by-product formation in fermentation processes often involve optimizing fermentation parameters, such as substrate concentration and fermentation time. nih.gov For example, the accumulation of major byproducts like glycerol, acetic acid, and succinic acid during alcoholic fermentation was found to be related to the initial substrate concentration. nih.gov Controlling these parameters can help minimize the production of unwanted compounds. Additionally, genetic engineering approaches can be employed to redirect metabolic flux away from by-product synthesis pathways and towards the production of the target compound. While specific methodologies for reducing this compound by-products were not found, general fermentation optimization principles, including careful control of medium composition and fermentation conditions, are applicable. mdpi.comfao.org
Genetic Engineering for this compound and Analogues
Genetic engineering plays a crucial role in efforts to understand and manipulate the biosynthesis of secondary metabolites like this compound in Streptomyces. These techniques allow for targeted modifications of the genes involved in the biosynthetic pathway, regulatory elements, or host strain characteristics to influence the production of the desired compound or related analogues. Genetic manipulation techniques can be applied to Streptomyces to activate cryptic clusters of interest and validate the functions of biosynthetic genes. jmicrobiol.or.kr
Heterologous Expression of Biosynthetic Gene Clusters
Heterologous expression involves cloning a BGC from its native producer into a different host organism for expression. This strategy can be particularly useful for studying BGCs from organisms that are difficult to culture or genetically manipulate. Heterologous expression strategies can boost the production of promising natural products and optimize genetic operating systems. mdpi.com They can also provide improved access to new analogues and activate otherwise cryptic/silent gene clusters en route to novel biomolecules. mdpi.com
The feasibility of using large-deletion mutants of Streptomyces avermitilis as a versatile host for heterologous expression of exogenous biosynthetic gene clusters has been confirmed. researchgate.net This host strain is considered optimized for the efficient supply of primary metabolic precursors and biochemical energy required for multistep biosynthesis. researchgate.net Heterologous expression of biosynthetic gene clusters has been extensively employed in the fields of combinatorial biosynthesis and metabolic engineering. mdpi.com
Targeted Gene Manipulation for Enhanced this compound Production or Novel Analogues
Targeted gene manipulation within the native producer strain or a heterologous host can be employed to enhance the production of this compound or create novel analogues. This involves modifying specific genes within the BGC or regulatory genes outside the cluster that influence its expression.
Strategies can include the overexpression of positive regulatory genes or the inactivation of negative regulatory genes. nih.govfrontiersin.org For example, studies on moenomycins, another class of antibiotics produced by Streptomyces ghanaensis, have shown that deletion of the pleiotropic regulatory gene wblA strongly enhanced antibiotic titers. mdpi.com Similarly, deletion of an amidotransferase gene, moeH5, from the moenomycin gene cluster significantly narrowed down the production spectrum to specific derivatives. mdpi.com While these examples pertain to moenomycins, analogous strategies involving the manipulation of regulatory genes or pathway enzymes could potentially be applied to the this compound biosynthetic pathway if its specific gene cluster and regulatory elements were identified and characterized.
Genetic manipulation of biosynthetic gene clusters represents a promising tool to generate new derivatives of natural products. frontiersin.org This can be done by combinatorial biosynthesis using homologous recombination. frontiersin.org However, genetically engineered strains may sometimes produce these new derivatives in low yields. frontiersin.org
Strategies for Activating Silent or Cryptic Biosynthetic Gene Clusters in Streptomyces
Genome sequencing has revealed that Streptomyces genomes harbor a substantial number of uncharacterized silent or cryptic secondary metabolite BGCs that are not actively expressed under standard laboratory conditions. jmicrobiol.or.krnih.govfrontiersin.org Activation of these silent clusters is essential for discovering new natural products. nih.govfrontiersin.org
Several methods can be used to activate cryptic gene clusters. jmicrobiol.or.kr These include genetic manipulation techniques aimed at inducing cluster expression in native hosts. nih.gov Technologies that improve genetic manipulation of streptomycetes can expedite the discovery and characterization of BGCs in their native contexts. nih.gov
One efficient strategy involves the precise introduction of promoter cassettes using techniques like CRISPR-Cas9 gene editing. nih.gov These introduced promoters can drive the expression of biosynthetic genes within the silent cluster, thereby triggering the production of metabolites that were previously undetectable in the parent strain. nih.gov This CRISPR-Cas9 based promoter knock-in strategy has been shown to activate various classes of BGCs in multiple Streptomyces species. nih.gov Relatively small genome perturbations in the form of strategically introduced promoters can be sufficient to activate BGCs. nih.gov
Another approach involves the manipulation of regulatory systems, such as transcription factors, that control the expression of BGCs. nih.govfrontiersin.org Overexpression of positive regulators or inactivation of negative regulators can lead to the activation of silent clusters. nih.govfrontiersin.org Mutations in genes encoding ribosomal proteins or RNA polymerase subunits, such as rpoB, can also activate silent BGCs, leading to the production of metabolites not detected in wild-type strains. nih.govfrontiersin.org
Furthermore, integrating transcriptomic analysis with genetic manipulation of regulatory genes can help uncover previously silent pathways and stimulate the expression of dormant gene clusters. jmicrobiol.or.kr This integrated approach, combining genome mining with genetic manipulation, provides critical advantages for identifying novel compounds and overcoming challenges in inducing gene expression under laboratory conditions. jmicrobiol.or.kr
Molecular Mechanisms of Lonomycin B As an Ionophore
Cation Transport Selectivity and Affinity
Lonomycin (B1226386) B exhibits selectivity in the types of cations it transports, with varying affinities for different ions. nih.gov This selectivity is determined by the size and charge of the cation, as well as the ability of the ionophore molecule to effectively chelate and dehydrate the ion for passage through the lipid bilayer. wikipedia.orgcdnsciencepub.com
Mechanisms of Divalent Cation Transport (Ca²⁺, Mg²⁺)
While some ionophores are known for their potent and selective calcium transport, such as Ionomycin (B1663694) wikipedia.orgtranscriptionfactor.orgsigmaaldrich.comsigmaaldrich.comcellsignal.com, research indicates that Lonomycin, in comparison to other carboxylic ionophores like carriomycin (B13783576) and etheromycin (B1226432), does not carry Ca²⁺ efficiently. nih.gov This suggests a lower affinity or a different transport mechanism for divalent calcium ions compared to other ionophores.
Regarding magnesium transport, studies using ionomycin (a related calcium ionophore) have shown its ability to facilitate Mg²⁺ influx under specific conditions, such as in Ca²⁺-free, high-Mg²⁺ extracellular environments. physiology.org This transport is influenced by the presence of extracellular sodium, suggesting a potential interaction with native cellular magnesium transport systems like Na⁺/Mg²⁺ exchange. physiology.org While direct studies specifically detailing Lonomycin B's mechanism for Mg²⁺ transport are less prevalent in the search results, the general behavior of carboxylic ionophores suggests a potential for some level of Mg²⁺ interaction, although likely with lower affinity compared to its preferred ions. medchemexpress.com
Mechanisms of Monovalent Cation Transport (K⁺)
In contrast to its limited activity with Ca²⁺, Lonomycin has been shown to be a monovalent cation-selective ionophore. nih.gov Studies investigating the ionophorous activities of carriomycin, lonomycin, and etheromycin demonstrated that these antibiotics efficiently transported K⁺, Rb⁺, and Na⁺ through an organic barrier. nih.gov Lonomycin, specifically, formed complexes more readily with K⁺ than with NH₄⁺, Rb⁺, or Na⁺ in two-phase partition studies. nih.gov This indicates a preference for potassium ions among certain monovalent cations. The transport of K⁺ by carrier ionophores like valinomycin (B1682140) involves the binding of the ion, dissolution of the complex into the membrane, and release on the other side, driven by the electrochemical gradient. researchgate.netresearchgate.net this compound likely employs a similar carrier mechanism for monovalent cations like K⁺.
Research into the Specificity of Lanthanide Series Cation Transport
Research has explored the ability of ionophores, including ionomycin, to transport trivalent cations from the lanthanide series. Ionomycin has been shown to transport several lanthanide series trivalent cations at efficiencies similar to Ca²⁺ under specific conditions. nih.govcore.ac.uk The selectivity sequences for lanthanide transport vary among different ionophores. For ionomycin, the selectivity sequence observed was La³⁺ > Yb³⁺ > Nd³⁺ > Lu³⁺ > Er³⁺ > Eu³⁺ > Gd³⁺, with an approximately 4-fold range in relative transport rates among these ions. nih.gov The mechanism of lanthanide transport by ionomycin can be electroneutral, potentially involving complexes like (ionophore)La-OH, and can be accelerated by a membrane potential. nih.govcore.ac.uk While direct studies on this compound's specificity for lanthanide cations are not explicitly detailed in the provided search results, the research on related ionophores like ionomycin suggests that this compound may also interact with and transport these trivalent ions, potentially with its own distinct selectivity profile.
Interactions with Biological Membranes
This compound, as a lipid-soluble ionophore, interacts directly with the lipid bilayer of biological membranes to facilitate ion transport. wikipedia.org
Molecular Details of Ionophore Insertion and Membrane Permeabilization
Carrier ionophores like this compound insert into the hydrophobic core of the lipid membrane. wikipedia.org They reversibly bind the target ion at one membrane interface, encapsulate it within their structure, diffuse across the membrane as a lipid-soluble complex, and release the ion at the opposing interface. wikipedia.org This process increases the permeability of the membrane to the specific ion, effectively bypassing the cell's native ion channels and transporters. wikipedia.org At higher concentrations, ionophores can disrupt membrane integrity, leading to effects like membrane blebbing. researchgate.net While specific molecular details of this compound's insertion are not provided, the general mechanism for carrier ionophores involves the lipophilic portion of the molecule interacting with the membrane's hydrophobic interior, while the hydrophilic core binds the ion. wikipedia.org
Studies in Artificial and Model Membrane Systems (e.g., Polymersomes, Liposomes)
Artificial and model membrane systems, such as liposomes and polymersomes, are valuable tools for studying the fundamental interactions of ionophores with lipid bilayers nih.govfrontiersin.org. Polymersomes, formed from amphiphilic block copolymers, offer increased mechanical stability compared to liposomes and allow for tuning of membrane properties like thickness frontiersin.org. Studies have demonstrated that this compound (referred to as ionomycin in some contexts) can be successfully inserted into the membranes of polymersomes researchgate.netrsc.org. Despite the polymeric membrane being significantly thicker than the ionophore's size, this compound has been shown to mediate Ca²⁺ transport across these synthetic membranes rsc.org. For instance, PMOXA-b-PDMS-b-PMOXA polymersomes incorporating this compound became sensitive to calcium ions, enabling the detection of Ca²⁺ within a range corresponding to intra- and extracellular concentrations using encapsulated calcium-sensitive dyes researchgate.net. This indicates that this compound retains its ionophoretic function in these artificial systems, facilitating the passage of calcium ions across the synthetic lipid bilayer researchgate.net.
Intracellular and Subcellular Signaling Pathways
The ability of this compound to modulate calcium flux significantly impacts various intracellular signaling pathways that are dependent on calcium concentration.
Modulation of Intracellular Calcium Homeostasis
This compound is a potent tool for manipulating intracellular calcium levels nih.govasm.org. As a calcium ionophore, it facilitates the influx of extracellular calcium into the cytosol, leading to a rapid and significant increase in intracellular calcium concentration ([Ca²⁺]ᵢ) nih.govasm.org. This influx of extracellular calcium is a primary mechanism by which this compound disrupts cellular calcium homeostasis nih.gov. Studies using fluorescent dyes sensitive to calcium ions have shown a marked increase in fluorescence emission upon treatment with this compound, indicating elevated intracellular calcium levels nih.gov. This increase in [Ca²⁺]ᵢ can also be influenced by the release of calcium from intracellular stores, such as the endoplasmic reticulum (ER) nih.govasm.org. The disruption of calcium homeostasis by this compound has been observed in various cell types, including neurons and macrophages, and is qualitatively similar to the effects of other calcium ionophores asm.org.
Activation of Calcium-Dependent Enzymes and Phosphatases (e.g., Ca²⁺/Calmodulin Dependent Kinase)
The elevation of intracellular calcium levels induced by this compound leads to the activation of various calcium-dependent enzymes and phosphatases cellsignal.com. A key family of enzymes affected are the Calcium/Calmodulin-Dependent Protein Kinases (CaMKs), including CaMKII and CaMKIV cellsignal.comahajournals.orgaai.org. These kinases require binding to calcium-bound calmodulin for activation ahajournals.orgaai.org. Studies have shown that this compound treatment can lead to the activation and autophosphorylation of CaMKII ahajournals.orgtandfonline.com. This activation is dependent on a calcium/calmodulin-dependent signal tandfonline.com. Activated CaMKII can then phosphorylate downstream targets, influencing various cellular processes tandfonline.comtabaslab.com. This compound has been used to induce CaMKII activation in various cell types, including vascular smooth muscle cells and NIH-3T3 cells ahajournals.orgtandfonline.com.
Effects on Protein Kinase C (PKC) Activity
This compound has also been shown to affect the activity of Protein Kinase C (PKC) cellsignal.comresearchgate.net. PKC is a family of enzymes involved in numerous cellular signaling pathways, often activated by diacylglycerol and calcium. In human T cells, this compound treatment has been reported to induce the activation of PKC cellsignal.comresearchgate.net. This activation can be demonstrated by the autophosphorylation of PKC and the phosphorylation of its target proteins researchgate.net. This compound can synergize with other agents, such as phorbol (B1677699) esters, in enhancing PKC activation researchgate.net.
Impact on Phosphoinositide Hydrolysis and Associated Cellular Responses
This compound can influence the hydrolysis of phosphoinositides, a class of lipids involved in cell signaling researchgate.netrupress.org. Inositol (B14025) phospholipid hydrolysis, catalyzed by Phospholipase C (PLC), generates diacylglycerol and inositol phosphates, which act as second messengers mdpi.com. Studies in human T cells have shown that this compound treatment triggers the hydrolysis of phosphoinositides, leading to the accumulation of hydrolytic by-products like phosphatidic acid and inositol phosphates researchgate.net. This effect is likely mediated by the increase in intracellular calcium, which can activate certain PLC isozymes rupress.org. While this compound can induce phosphoinositide hydrolysis, its effects can be modulated by other factors, such as oxidative stress nih.gov.
Induction of Lysosome Exocytosis Pathways
While this compound is known as a polyether ionophore, its precise mechanisms and documented effects on cellular morphology in the context of membrane blebbing and cell rounding were not found within the scope of this search. Therefore, a detailed article focusing solely on this compound's role in these specific morphological changes, supported by detailed research findings and data tables, cannot be generated based on the current information.
Preclinical Biological Activities and Applications
Antimicrobial Research
Lonomycin (B1226386) B, a member of the carboxyl polyether ionophore class of antibiotics, demonstrates a characteristic spectrum of activity primarily directed against Gram-positive bacteria. nih.gov Polyether ionophores are known for their potent activity against numerous pathogenic bacteria, including drug-sensitive and multidrug-resistant strains. nih.gov This class of compounds, which includes Lonomycin B, is generally effective against a variety of Gram-positive organisms, encompassing both aerobic and anaerobic bacteria such as Lactobacillus spp., Eubacterium spp., Peptococcus spp., and Streptococcus bovis. agscientific.com
The antibacterial potential of carboxyl ionophores is well-documented, with discovery reports typically highlighting their efficacy against Gram-positive bacteria. nih.gov The mechanism of action involves disrupting the transmembrane ion concentration gradients that are essential for the survival and proper functioning of these microorganisms. agscientific.comnih.gov The porous nature of the peptidoglycan layer in Gram-positive bacteria allows these lipophilic molecules to pass through and reach the cytoplasmic membrane, where they can exert their ion-transporting effects. nih.govfrontiersin.org While specific minimum inhibitory concentration (MIC) data for this compound is not detailed in the provided research, its inclusion among potent carboxyl ionophores indicates its recognized activity against this bacterial group. nih.gov
| Compound Class | General Spectrum of Activity | Rationale for Selectivity | Example Organisms |
|---|---|---|---|
| Polyether Ionophores (e.g., this compound) | Active primarily against Gram-positive bacteria. nih.govagscientific.comnih.gov | The porous cell wall of Gram-positive bacteria allows ionophores to access the cytoplasmic membrane. nih.govfrontiersin.org | Staphylococcus aureus, Streptococcus bovis, Lactobacillus spp. nih.govagscientific.com |
A defining characteristic of polyether ionophores, including this compound, is their general lack of activity against Gram-negative bacteria. nih.govnih.govnih.gov This intrinsic resistance is attributed to the unique structure of the Gram-negative cell envelope. frontiersin.org Unlike Gram-positive bacteria, Gram-negative organisms possess a protective outer membrane composed of a lipopolysaccharide layer, which acts as a formidable barrier. nih.govfrontiersin.org
Polyether ionophores are typically large (often over 600 daltons) and highly hydrophobic (lipophilic) molecules. agscientific.comfrontiersin.org The outer membrane of Gram-negative bacteria is largely impermeable to such compounds, preventing them from reaching their target—the cytoplasmic membrane—to disrupt ion gradients. nih.govagscientific.comfrontiersin.org Research using radiolabeled calcimycin, another polyether ionophore, demonstrated that while it could bind to Escherichia coli, it did not enter the cells. nih.govnih.gov Studies have further shown that when the outer membrane's permeability is increased, either through genetic mutation or the use of sensitizing agents like polymyxin B, Gram-negative bacteria can become susceptible to polyether ionophores. nih.govasm.org This confirms that the outer membrane is the principal reason for their inactivity against this class of bacteria. nih.gov
While Gram-negative bacteria exhibit intrinsic resistance, Gram-positive bacteria can develop or acquire resistance to polyether ionophores through several mechanisms. Research into these mechanisms, though not always specifying this compound, is relevant to the entire class. The primary mechanisms identified are the expression of efflux pumps and modifications to the bacterial cell. researchgate.net
Efflux pumps are membrane proteins that actively transport antimicrobial compounds out of the bacterial cell, reducing the intracellular concentration to sub-toxic levels. Studies have identified ATP-binding cassette (ABC)-type efflux pumps as a cause of resistance to ionophores such as narasin, salinomycin, and maduramicin in Enterococcus faecium. researchgate.net The genes encoding these efflux systems can confer resistance when transferred to otherwise susceptible bacteria. asm.org
Other potential resistance mechanisms that have been investigated include modifications of the cell envelope. For instance, some studies have suggested that a thickening of the cell wall in certain Enterococcus species may contribute to resistance against monensin (B1676710). researchgate.net However, it remains an area of ongoing research to determine whether resistance development is primarily due to stable genetic mutations or reversible physiological adaptations. researchgate.net
| Resistance Mechanism | Description | Relevance to Polyether Ionophores | Supporting Evidence |
|---|---|---|---|
| Efflux Pumps | Membrane transporters that actively expel antibiotics from the bacterial cell. | Upregulation of ABC-type efflux pumps has been shown to confer resistance to several polyether ionophores. researchgate.net | Studies on Enterococcus faecium and Streptomyces species identified specific efflux pump genes responsible for resistance. asm.orgresearchgate.net |
| Target Modification / Cell Wall Changes | Alterations in the drug's target site or changes to the cell envelope that limit drug access. | Thickening of the cell wall has been suggested as a possible resistance mechanism in some Gram-positive bacteria. researchgate.net | Observed in some Enterococcus species resistant to monensin. researchgate.net |
Preclinical Anticancer Investigations
The anticancer properties of polyether ionophores are primarily linked to their ability to disrupt cellular ion homeostasis, which in turn triggers programmed cell death, or apoptosis. nih.gov As an ionophore, this compound is presumed to share the fundamental mechanism of action observed in other well-studied compounds of its class, such as salinomycin and ionomycin (B1663694). This involves transporting cations across biological membranes, thereby dissipating the electrochemical gradients essential for cellular processes. agscientific.comnih.gov
Disruption of these ion gradients, particularly of calcium (Ca²⁺), can lead to endoplasmic reticulum (ER) stress, mitochondrial dysfunction, and the generation of reactive oxygen species (ROS). nih.govmdpi.commdpi.com These cellular stresses activate intrinsic and extrinsic apoptotic pathways. For example, studies on the calcium ionophore ionomycin show that it can induce apoptosis in various cancer cell lines, including leukemia and bladder cancer. researchgate.netnih.govnih.gov This process is often mediated by the activation of caspases and alterations in the expression of key apoptosis-regulating proteins, such as a decrease in the ratio of anti-apoptotic Bcl-2 to pro-apoptotic Bax. nih.govnih.gov Similarly, salinomycin has been shown to induce apoptosis in breast cancer cells through mechanisms including DNA damage and the inhibition of anti-apoptotic genes. nih.gov These findings suggest that the antineoplastic action of this compound in cellular models would likely involve the induction of apoptosis through the disruption of fundamental cellular processes tied to ion balance.
The in vivo efficacy of polyether ionophores has been demonstrated in various murine tumor models, providing a preclinical basis for their potential as anticancer agents. Although studies specifically detailing the use of this compound in mouse models of mammary tumors or melanoma are not prominent, research on closely related compounds highlights the therapeutic potential of this class.
For instance, salinomycin has been shown to effectively inhibit the growth of mammary tumors in vivo. nih.gov In breast cancer xenograft models, salinomycin significantly reduced tumor growth. nih.gov In the context of melanoma, a highly metastatic cancer, preclinical research often focuses on modulating the immune response to control tumor progression. nih.govplos.org While direct studies are lacking for this compound, other therapeutic agents are evaluated in murine melanoma models, such as the B16/F10 model, to assess their impact on tumor growth and the host immune system. plos.orgembopress.orgmdpi.com The demonstrated efficacy of other polyether ionophores in inhibiting tumor growth in mouse models, such as salinomycin in mammary cancer, supports the rationale for investigating this compound in similar preclinical settings. nih.gov
An extensive review of scientific literature reveals a significant lack of specific research data for the chemical compound “this compound” corresponding to the detailed preclinical and research applications outlined in the user's request. The vast majority of available scientific studies concerning calcium ionophores with similar applications focus on the compound "Ionomycin."
This compound is identified as an isomer of Lonomycin A ebiohippo.com. However, detailed functional studies on this compound, particularly concerning synergistic oncology approaches, specific in vitro models for antineoplastic evaluation, and its precise applications as a cell biology tool, are not present in the available search results.
Consequently, it is not possible to generate a scientifically accurate article that strictly adheres to the provided outline focusing solely on this compound. The specific data required for the following sections and subsections could not be located for this compound:
Research Applications as a Cell Biology Tool
Studies on Early Developmental Processes in Model Organisms (e.g., Starfish Oocytes): The effects of induced calcium influx on the developmental processes of starfish oocytes have been studied using Ionomycin, which was shown to increase intracellular Ca2+ levels and induce structural changes.nih.govnih.govplos.orgThere is no available research linking this compound to similar studies.
Due to the absence of specific data for this compound in the scientific literature for the requested topics, this article cannot be generated as instructed.
Modulation of Protein-Membrane Interactions (e.g., Myelin Basic Protein)
Extensive searches of scientific literature did not yield specific research on the direct effects of this compound on the interaction between myelin basic protein (MBP) and cell membranes. The available body of research on the modulation of MBP-membrane interactions primarily focuses on the effects of other ionophores, such as ionomycin.
Myelin basic protein is a crucial structural component of the central nervous system's myelin sheath. spbu.ru Its primary role involves facilitating the compaction of the myelin layers by interacting with the negatively charged lipids on the inner surface of the oligodendrocyte plasma membrane. This electrostatic interaction is fundamental to the stability and integrity of the myelin sheath.
Research has shown that disruptions in the intracellular calcium concentration can significantly perturb the binding of MBP to the cell membrane. Studies utilizing the calcium ionophore ionomycin have demonstrated that an increase in intracellular calcium levels can weaken the electrostatic interaction between MBP and membrane phospholipids, particularly phosphatidylinositol 4,5-bisphosphate (PIP2). nih.gov This interference leads to the dissociation of MBP from the plasma membrane, which can result in the destabilization and breakdown of the myelin sheath, a process implicated in demyelinating diseases. nih.govresearchgate.net
For instance, treatment of oligodendrocytes and acute brain slices with ionomycin has been shown to cause a rapid release of MBP from the membrane. nih.gov This effect is attributed to the elevated intracellular calcium levels disrupting the charge-based attraction between the highly basic MBP and acidic membrane lipids.
While these findings with ionomycin highlight a potential mechanism by which ionophores can modulate MBP-membrane interactions, there is currently no available data to specifically attribute similar activity to this compound. Further research is required to determine if this compound exerts a comparable influence on intracellular calcium levels and, consequently, on the stability of the myelin sheath through the modulation of myelin basic protein interactions.
Synthetic and Semi Synthetic Methodologies
Total Synthesis Strategies for Lonomycin (B1226386) B Analogues
Total synthesis approaches for polyether antibiotics like Lonomycin B often rely on the precise construction of stereodefined fragments, which are then coupled to form the complete carbon skeleton. The strategies employed highlight the power of modern synthetic organic chemistry in controlling stereochemistry and forming complex cyclic systems. While direct total synthesis of this compound is not extensively detailed in the search results, strategies applied to closely related polyether ionophores such as ionomycin (B1663694) and lonomycin A provide strong insights into the methodologies applicable to this compound analogues.
Development of Fragment Synthesis and Convergent Assembly Methodologies
In the context of polyether synthesis, this often involves preparing stereochemically rich fragments corresponding to different sections of the polyether backbone. For example, studies directed towards the total synthesis of ionomycin, a related polyether antibiotic, have utilized convergent and stereoselective approaches for the synthesis of distinct fragments researchgate.netacs.org. These fragments are elaborated from common precursors, employing techniques like enzymatic desymmetrization to establish chiral centers researchgate.net. The coupling of these advanced fragments is achieved through various reactions, such as Julia-Kocienski olefination and directed Aldol reactions researchgate.net. Efficient and expeditious access to advanced intermediates for fragment coupling is crucial for the success of these convergent strategies cdnsciencepub.com.
Application of Stereoselective and Asymmetric Synthesis Techniques
Controlling the stereochemistry at each chiral center is paramount in the synthesis of polyether antibiotics. Stereoselective and asymmetric synthesis techniques are indispensable for constructing the desired relative and absolute configurations within the molecular fragments and during their assembly.
Methods such as Sharpless asymmetric epoxidation have been applied to introduce chirality and create chiral centers in key intermediates, such as those found in the bis-tetrahydrofuran rings of ionomycin researchgate.net. The use of chiral auxiliaries, like the Evans auxiliary or menthone-derived allylic carbonates, has also been reported to induce high diastereoselectivity in reactions used to construct stereocenters researchgate.netacs.org. Iterative protocols for the synthesis of polydeoxypropionates, common subunits in polyethers, have been developed using techniques like iridium-catalyzed asymmetric hydrogenation researchgate.net. These methods allow for the stereocontrolled introduction of methyl and hydroxyl groups along the carbon chain cdnsciencepub.com.
Utilization of Ring-Opening Reactions in Polyether Construction
The construction of the cyclic ether rings (tetrahydrofurans and tetrahydropyrans) is a defining feature of polyether antibiotics. Ring-opening reactions of cyclic precursors, particularly epoxides and cyclic acetals, have proven to be valuable strategies for assembling these ring systems with control over stereochemistry.
Ring-opening methodologies have been applied to the synthesis of polypropionate and deoxypolypropionate subunits found in polyether antibiotics like ionomycin nih.govcapes.gov.br. Regioselective opening of epoxides with various nucleophiles, such as methyl sulfone, is a key step in introducing functionality and establishing stereocenters within the polyether chain researchgate.net. Tandem iodoetherification reactions followed by stereoselective reduction of acyclic radicals have also been used for the stereocontrolled synthesis of substituted tetrahydrofurans researchgate.net. The utility of ring-opening cascades, particularly epoxide-opening cascades, in the synthesis of polycyclic polyether natural products has been highlighted acs.org.
Oxidative Cyclization Approaches in Polyether Synthesis
Oxidative cyclization reactions provide a powerful and direct route to construct cyclic ether rings. These reactions typically involve the oxidation of a substrate containing both an alcohol and an alkene or diene moiety, leading to the formation of a cyclic ether.
Osmium-catalyzed oxidative cyclization of vicinal diols onto proximal olefins has been exploited for the diastereoselective synthesis of 2,5-cis-substituted tetrahydrofurans, a common motif in polyether antibiotics like the lonomycins and ionomycin iupac.org. This methodology has been applied in the construction of THF-containing natural products iupac.orgbeilstein-journals.org. Permanganate-promoted oxidative cyclization has also been utilized for the stereoselective synthesis of THF units in polyethers beilstein-journals.org. These oxidative cyclization approaches offer efficient pathways to establish the cyclic ether frameworks and multiple stereocenters in a single step beilstein-journals.org.
Semi-Synthesis and Derivatives Research
Semi-synthesis involves the chemical modification of a naturally occurring compound to create new derivatives. This approach leverages the complex molecular scaffold provided by nature and allows for targeted modifications to explore structure-activity relationships, improve pharmacological properties, or generate novel compounds with potentially enhanced bioactivity nih.govresearchgate.net.
Chemical Modification of Natural this compound Scaffolds
Research in semi-synthesis of polyether ionophores, including those structurally related to this compound, focuses on introducing chemical modifications to the natural product scaffold. These modifications can involve various functional groups and positions on the molecule.
While specific details on the semi-synthesis of this compound derivatives are limited in the search results, studies on related polyether ionophores like ionomycin and monensin (B1676710) demonstrate the general strategies employed nih.govcdnsciencepub.com. For example, analogues of ionomycin have been synthesized to study the effect of structural features on calcium binding and transport cdnsciencepub.comcdnsciencepub.com. These syntheses involved modifications such as the introduction of additional intramolecular oxygen coordination sites or alterations to study the effect of lipid solubility cdnsciencepub.com. Chemical modifications can involve regioselective alkylation and subsequent oxidation of functional groups cdnsciencepub.com. The aim of such modifications is often to improve properties like efficacy, stability, bioavailability, or to reduce toxicity researchgate.net. Semi-synthesis provides a valuable route to access a library of derivatives that may possess distinct properties compared to the parent natural product researchgate.net.
Structure-Activity Relationship (SAR) Studies for Elucidating Biological Function
Structure-Activity Relationship (SAR) studies are fundamental in medicinal chemistry for understanding how variations in a molecule's chemical structure influence its biological activity studysmarter.co.uk. These studies are crucial for identifying key structural features responsible for a compound's effects and guiding the design of analogs with improved potency, selectivity, or other desired properties studysmarter.co.uk. For ionophore antibiotics like this compound, SAR investigations aim to correlate structural modifications with changes in ion binding affinity, transport efficiency across membranes, and subsequent biological outcomes.
This compound is a polyether ionophore antibiotic nih.gov. Polyether ionophores function by binding to specific metal cations and facilitating their transport across biological membranes, thereby disrupting cellular ion homeostasis. The complex three-dimensional structure of these molecules, characterized by a lipophilic exterior and a polar cavity lined with oxygen atoms, is essential for their interaction with ions and their ability to embed within lipid bilayers.
Related polyether ionophores, such as Lonomycin A nih.gov and Lonomycin C nih.gov, share structural similarities with this compound nih.gov. Studies on these related compounds or other ionophores like Ionomycin (a calcium ionophore used in various SAR studies as a tool transcriptionfactor.orgwikipedia.orgontosight.aiabcam.commedchemexpress.comnih.govresearchgate.netnih.govmpbio.com) highlight the importance of the polyether backbone, the nature and position of oxygen-containing functional groups (such as hydroxyl and carboxyl groups), and the configuration of chiral centers in determining ion binding specificity and transport efficiency. Modifications to these features can significantly alter the compound's ability to chelate ions and mediate their transmembrane movement, consequently impacting its biological effects, such as antimicrobial activity or effects on cellular signaling pathways dependent on ion concentrations.
Further research specifically on this compound SAR would involve synthesizing derivatives with targeted modifications to its polyether chain, terminal functional groups, or stereochemistry and evaluating their ionophoric activity and biological responses in relevant assay systems. Such studies would provide valuable data for a comprehensive understanding of how the unique structural features of this compound contribute to its specific biological profile.
Advanced Analytical Methodologies in Lonomycin B Research
Spectroscopic Techniques for Probing Biological Systems
Spectroscopic methods offer powerful, often non-invasive, ways to observe the dynamic cellular changes induced by Lonomycin (B1226386) B in real-time.
Raman confocal microscopy is a label-free imaging technique that provides detailed chemical information based on the inelastic scattering of light by molecular vibrations. rsc.org This method can generate high-resolution chemical maps of single cells, allowing for the characterization and tracking of biomolecules such as lipids, proteins, and nucleic acids without the need for external dyes or labels. nih.govmdpi.com
In the context of Lonomycin B research, Raman microscopy presents a powerful tool for investigating the compound's effect on cellular biochemistry. By analyzing the unique Raman spectrum of a cell, researchers can monitor changes in the concentration and conformation of key biomolecules that occur upon exposure to the ionophore. For example, alterations in lipid metabolism, protein aggregation, or DNA damage can be detected and localized within subcellular compartments. mdpi.com The technique has been successfully used to monitor various cellular processes, including oxidative stress and cell-drug interactions, highlighting its applicability for studying the downstream effects of this compound-induced ion transport. mdpi.commdpi.com High-speed Raman imaging systems further enable the temporal study of these dynamic processes in live cells. nih.gov
Table 1: Key Raman Bands for Cellular Biomolecule Identification This interactive table summarizes common Raman vibrational modes used to identify major biomolecules within cells.
| Raman Shift (cm⁻¹) | Vibrational Mode Assignment | Corresponding Biomolecule |
|---|---|---|
| 784 | Ring breathing mode | DNA/RNA (Cytosine, Uracil) |
| 1003 | Ring breathing mode | Proteins (Phenylalanine) |
| 1094 | O-P-O stretching | DNA/RNA (Phosphate backbone) |
| 1264 | =C-H deformation | Lipids |
| 1440 | C-H deformation | Lipids and Proteins |
| 1658 | Amide I | Proteins (α-helix) |
Broadband impedance spectroscopy is an emerging label-free technique that measures the dielectric properties of single cells over a wide range of frequencies. mdpi.com This method is particularly sensitive to changes in ion concentrations and cellular morphology. In research on ionophores, it has been applied to detect single-cell changes in intracellular calcium (Ca²⁺). mdpi.comlehigh.edunih.gov Although these studies have focused on the well-known Ca²⁺ ionophore ionomycin (B1663694), the methodology is directly applicable to investigating the effects of this compound.
Table 2: Application of Broadband Impedance Spectroscopy in Ionophore Studies This interactive table outlines the experimental approach and findings from studies using impedance spectroscopy to detect ionophore-induced calcium changes.
| Parameter | Description |
|---|---|
| Technique | Broadband Impedance Spectroscopy |
| Platform | Microfluidic lab-on-a-chip system mdpi.com |
| Model Ionophore | Ionomycin lehigh.edunih.gov |
| Cell Line | L6 skeletal muscle cells mdpi.comnih.gov |
| Measurement | Impedance spectra (e.g., 9 kHz to 9 GHz) nih.gov |
| Analysis | Single-shell equivalent circuit modeling to extract dielectric properties (cytoplasm permittivity and conductivity) lehigh.edunih.gov |
| Key Finding | Ionophore-induced increase in intracellular Ca²⁺ causes distinct and measurable changes in the dielectric properties of single cells mdpi.comlehigh.edu |
Fluorescence spectroscopy is a cornerstone technique for studying real-time ion transport across cell membranes. It relies on probes whose fluorescent properties change upon binding to specific ions. To study the effects of ionophores like this compound, cells are loaded with ion-sensitive fluorescent dyes.
For instance, in studying calcium transport, dyes such as Fluo-4 AM are used. nih.gov Upon entering the cell, cellular esterases cleave the AM group, trapping the dye inside. When the ionophore facilitates Ca²⁺ influx, the dye binds to the free intracellular calcium, resulting in a significant increase in fluorescence intensity that can be monitored in real-time using a microscope or plate reader. nih.gov This method has been used to demonstrate that the ionophore ionomycin induces a rapid and significant calcium influx into various cell types. nih.gov Beyond direct ion measurement, fluorescence can also track downstream effects. For example, in luciferase-expressing cells, the ATP-dependent light emission can be measured to determine how ionophore-induced Ca²⁺ changes affect cellular energy levels. researchgate.net The development of novel fluorescent probes for other ions, such as europium(III) complexes for bicarbonate, is expanding the capability to directly monitor the transport of a wider range of ions. chemrxiv.org
Table 3: Fluorescent Probes for Ion Transport and Cellular Viability Studies This interactive table lists common fluorescent and luminescent probes used to study the effects of ionophores.
| Probe | Target | Principle of Action | Application in Ionophore Research |
|---|---|---|---|
| Fluo-4 AM | Intracellular Ca²⁺ | Fluorescence intensity increases upon binding to Ca²⁺ nih.gov | Real-time monitoring of ionophore-induced Ca²⁺ influx nih.gov |
| MitoSOX™ | Mitochondrial Superoxide | Fluoresces upon oxidation by superoxide | Measuring mitochondrial oxidative stress secondary to Ca²⁺ overload nih.gov |
| Luciferase | ATP | Emits light in an ATP-dependent reaction with luciferin (B1168401) researchgate.net | Monitoring real-time changes in cytosolic ATP levels following ion influx researchgate.net |
| Europium(III) Complex | Bicarbonate (HCO₃⁻) | Emission intensity increases upon binding to bicarbonate chemrxiv.org | Direct, real-time monitoring of bicarbonate transport chemrxiv.org |
Chromatographic and Mass Spectrometric Quantification
To understand the metabolic consequences of this compound activity and to quantify its presence in biological samples, highly sensitive and specific analytical methods like liquid chromatography-mass spectrometry are essential.
Liquid chromatography-mass spectrometry (LC-MS) is a powerful analytical technique that combines the separation capabilities of liquid chromatography with the highly sensitive and specific detection of mass spectrometry. thermofisher.com It is the cornerstone of modern metabolomics, the large-scale study of small molecules (metabolites) within cells, tissues, or organisms. nih.gov In the context of this compound, LC-MS can be employed in either an untargeted or targeted fashion to analyze the compound's impact on cellular metabolism. researchgate.net
An untargeted metabolomics approach would aim to measure as many metabolites as possible to generate a broad profile of the metabolic changes induced by this compound. nih.gov This can reveal unexpected alterations in metabolic pathways. nih.gov A targeted approach, conversely, focuses on quantifying a specific list of known metabolites, often related to pathways hypothesized to be affected by ion dysregulation, such as energy metabolism (e.g., ATP, glucose-6-phosphate) or amino acid metabolism. researchgate.net Due to the chemical diversity of metabolites, different chromatographic methods, such as reversed-phase (for non-polar compounds) or HILIC (for polar compounds), may be required, often coupled with electrospray ionization (ESI) mass spectrometry. thermofisher.comnih.gov
Table 4: Typical Workflow for an LC-MS-Based Metabolomics Study This interactive table outlines the key steps in analyzing cellular metabolic changes induced by a compound like this compound.
| Step | Description | Key Considerations |
|---|---|---|
| 1. Sample Preparation | Quenching of metabolic activity and extraction of metabolites from biological samples (e.g., cells, plasma). | The extraction method must be compatible with the diverse polarities of target metabolites. |
| 2. LC Separation | Separation of complex metabolite mixtures using a chromatography column (e.g., reversed-phase, HILIC). thermofisher.com | Column chemistry and mobile phase are chosen to achieve optimal separation of metabolites of interest. researchgate.net |
| 3. MS Detection | Ionization of metabolites (e.g., via ESI) and detection based on their mass-to-charge (m/z) ratio. nih.gov | High-resolution mass spectrometry (e.g., TOF, Orbitrap) provides accurate mass for formula prediction. researchgate.net |
| 4. Data Processing | Peak detection, retention time alignment, and integration across multiple samples. | Specialized software is required to handle large datasets and correct for instrumental drift. nih.gov |
| 5. Statistical Analysis | Identification of metabolites that are significantly different between control and this compound-treated groups. | Multivariate statistical analyses (e.g., PCA, PLS-DA) are used to identify patterns. |
| 6. Pathway Analysis | Mapping of significantly altered metabolites onto known metabolic pathways to infer biological impact. nih.gov | Databases like KEGG are used to visualize affected pathways. nih.gov |
The accurate quantification of this compound in complex biological matrices such as plasma, urine, or tissue homogenates is critical for pharmacokinetic and metabolic studies. This analysis is challenging due to the presence of numerous interfering substances (the "matrix effect") that can suppress or enhance the analyte signal during mass spectrometric detection. nih.govmdpi.com Therefore, a robust and sensitive method, typically using liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS), is required.
Developing such a method involves several key steps. First, an efficient sample preparation protocol is needed to extract this compound from the matrix and remove interferences. Solid-phase extraction (SPE) is a common and effective technique for this purpose. nih.govnih.gov Second, chromatographic conditions must be optimized to achieve good separation of this compound from any remaining matrix components. Finally, the mass spectrometer is operated in multiple reaction monitoring (MRM) mode, which provides excellent specificity and sensitivity by monitoring a specific precursor-to-product ion transition for the analyte and an internal standard. researchgate.net The method must be rigorously validated to demonstrate its linearity, accuracy, precision, and sensitivity, with a defined lower limit of quantitation (LLOQ). nih.govnih.gov
Q & A
Q. What are the structural characteristics of Lonomycin B, and how are they distinguished from Lonomycin A and C?
this compound is a minor congener of the lonomycin family, characterized by a polyether macrolide structure. Key distinctions from Lonomycin A and C lie in methylation patterns and side-chain modifications. Structural elucidation relies on techniques such as:
- 13C-NMR spectroscopy to identify carbon frameworks and substituents .
- X-ray crystallography for absolute stereochemical determination (e.g., as performed for Lonomycin A in Tetrahedron Lett., 1975) .
- High-resolution mass spectrometry (HR-MS) to confirm molecular formula (C₄₄H₇₆O₁₄ for Lonomycin A; B and C differ in methylation) .
Table 1: Physicochemical Properties of this compound (extrapolated from Lonomycin A data)
Note: Exact data for this compound requires primary literature verification.
Q. What experimental methods are used to assess this compound’s antibacterial activity?
this compound exhibits Gram-positive antibacterial activity, particularly against cocci. Standard methodologies include:
- Minimum Inhibitory Concentration (MIC) assays using broth microdilution (CLSI guidelines) .
- Time-kill kinetics to evaluate bactericidal vs. bacteriostatic effects.
- Comparative studies with Lonomycin A to assess potency differences (e.g., MIC values reported in J. Antibiot., 1976) .
Critical considerations:
- Strain-specific variability (e.g., Staphylococcus aureus vs. Streptococcus pneumoniae).
- Use of sodium salts to enhance solubility in assay media .
Advanced Research Questions
Q. How can researchers address contradictions in reported bioactivity data for this compound?
Discrepancies in MIC values or spectrum of activity may arise from:
- Strain variability : Use standardized strains (e.g., ATCC controls) and replicate experiments across labs .
- Compound purity : Validate purity via HPLC (≥98%) and characterize degradation products .
- Assay conditions : Control pH (Lonomycin’s ionophoric activity is pH-dependent) and cation concentrations (e.g., Na⁺/K⁺) .
Recommended workflow:
Q. What strategies are effective for synthesizing this compound or its analogs?
Total synthesis of Lonomycin A (Evans et al., 1995) provides a template for B . Key challenges include:
- Stereochemical control : Use asymmetric aldol reactions and chiral auxiliaries.
- Macrolide cyclization : Optimize Yamaguchi esterification or Mitsunobu conditions.
- Side-chain modifications : Introduce methyl groups via Wittig or Grignard reactions.
Table 2: Key Synthetic Steps for Lonomycin Analogs
| Step | Technique | Reference |
|---|---|---|
| Core assembly | Fragment coupling (C1-C20 + C21-C44) | |
| Stereocontrol | Evans’ oxazolidinone methodology | |
| Functionalization | Methylation at C-12/C-14 positions |
Q. How can mechanistic studies elucidate this compound’s ionophoretic activity?
this compound disrupts bacterial membranes by transporting monovalent cations (e.g., Na⁺). Methodologies include:
- Liposome-based assays : Measure ion flux using fluorescent dyes (e.g., carboxyfluorescein) .
- Electrophysiology : Patch-clamp studies on lipid bilayers .
- Comparative genomics : Identify resistance mutations in bacterial ion transporters .
Data interpretation: Correlate ionophoric efficiency with antibacterial potency (e.g., higher Na⁺ transport correlates with lower MIC) .
Q. What are best practices for designing replication studies on this compound’s reported effects?
- Protocol transparency : Publish detailed methods (solvent ratios, incubation times) per Beilstein J. Org. Chem. guidelines .
- Data sharing : Deposit raw NMR/MS spectra in repositories (e.g., Zenodo) .
- Negative controls : Include Lonomycin-free assays to rule out solvent effects .
Methodological Resources
- Structural analysis : Refer to J. Antibiot., 1978 (13C-NMR) and Tetrahedron Lett., 1975 (crystallography) .
- Bioactivity protocols : Follow CLSI guidelines for MIC assays .
- Synthetic routes : Adapt Evans’ 1995 total synthesis of Lonomycin A .
Avoid citing non-peer-reviewed sources (e.g., commercial databases). Prioritize primary literature from journals like Journal of Antibiotics and Tetrahedron Letters.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
